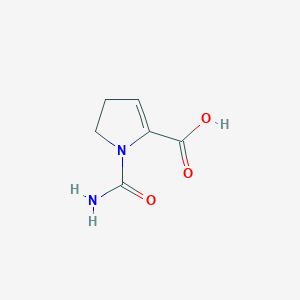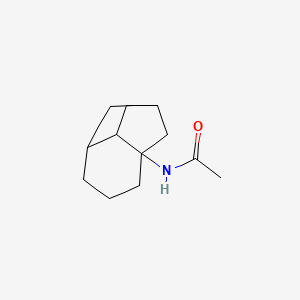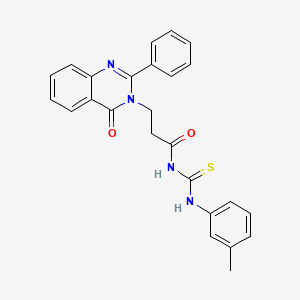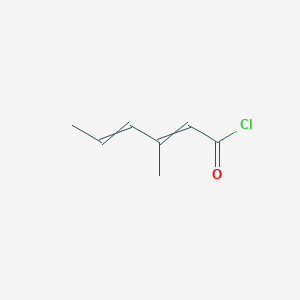
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a 3-chloro-2-hydroxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of benzothiazole with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or alcohols.
科学研究应用
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism by which 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In microbial cells, it can disrupt the cell wall integrity, leading to cell lysis.
相似化合物的比较
Similar Compounds
Tris(3-chloro-2-hydroxypropyl)isocyanurate: Similar in having multiple 3-chloro-2-hydroxypropyl groups but differs in the core structure.
Bisphenol A (3-chloro-2-hydroxypropyl) ether: Shares the 3-chloro-2-hydroxypropyl group but has a bisphenol A core.
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is unique due to its benzothiazole core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
属性
CAS 编号 |
72617-44-8 |
|---|---|
分子式 |
C10H10ClNO2S |
分子量 |
243.71 g/mol |
IUPAC 名称 |
3-(3-chloro-2-hydroxypropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H10ClNO2S/c11-5-7(13)6-12-8-3-1-2-4-9(8)15-10(12)14/h1-4,7,13H,5-6H2 |
InChI 键 |
FJUYAQHNMOXMSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)


